Tigestol - 896-71-9

Tigestol

Catalog Number: EVT-433650
CAS Number: 896-71-9
Molecular Formula: C20H28O
Molecular Weight: 284.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tigestol is synthesized from natural steroid precursors, typically derived from plant or animal sources. Its classification falls under steroidal compounds, specifically within the subclass of progestogens, which are known to influence reproductive processes and hormonal balance in organisms. This compound is essential in studies related to endocrinology and reproductive health.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tigestol can be achieved through several methods, including:

  • Chemical Synthesis: Utilizing organic chemistry techniques, Tigestol can be synthesized through multi-step reactions involving the modification of steroidal precursors. Key steps often include oxidation, reduction, and functional group transformations.
  • Biochemical Synthesis: Enzymatic methods may also be employed, where specific enzymes catalyze the transformation of precursor molecules into Tigestol. This method can offer higher specificity and yield compared to traditional chemical synthesis.

Technical details involve controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the synthesis process and ensure product quality.

Molecular Structure Analysis

Structure and Data

Tigestol's molecular structure features a steroid backbone with specific functional groups that confer its biological activity. The compound's chemical formula can be represented as C21H30O3C_{21}H_{30}O_3, indicating it contains 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms.

The structural representation includes:

  • Steroid Nucleus: Comprising four interconnected carbon rings.
  • Functional Groups: Hydroxyl (-OH) groups that enhance its solubility and reactivity.

Molecular modeling studies reveal that Tigestol exhibits a three-dimensional conformation that is crucial for its interaction with biological receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Tigestol participates in various chemical reactions that are pivotal for its functionality:

  • Hydrolysis: The ester bonds in Tigestol can undergo hydrolysis in the presence of water, leading to the formation of active metabolites.
  • Oxidation-Reduction Reactions: These reactions are essential for modifying the compound's functional groups, thus altering its pharmacological properties.

The kinetics of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and environmental conditions (e.g., temperature).

Mechanism of Action

Process and Data

The mechanism of action of Tigestol primarily involves its interaction with specific hormone receptors in the body:

  • Receptor Binding: Tigestol binds to progesterone receptors located in target tissues such as the uterus and mammary glands. This binding initiates a cascade of cellular events that regulate gene expression related to reproductive functions.
  • Signal Transduction: Upon binding, Tigestol activates intracellular signaling pathways that modulate physiological responses such as ovulation regulation and menstrual cycle control.

Data from pharmacological studies indicate that Tigestol exhibits both agonistic and antagonistic properties depending on the receptor context, which contributes to its therapeutic versatility.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tigestol possesses distinct physical and chemical properties that influence its application:

  • Molecular Weight: Approximately 330.47 g/mol.
  • Melting Point: Typically ranges between 150°C to 160°C, indicating stability under standard laboratory conditions.
  • Solubility: Moderately soluble in organic solvents such as ethanol and methanol but less soluble in water.

These properties are crucial for formulating pharmaceutical preparations where Tigestol is utilized.

Applications

Scientific Uses

Tigestol has several significant applications in scientific research:

  • Hormonal Therapy: It is used in treatments for hormonal imbalances, particularly in conditions like amenorrhea or endometriosis.
  • Research Tool: In laboratory settings, Tigestol serves as a model compound for studying steroid hormone mechanisms and developing new therapeutic agents.
  • Animal Health: It finds applications in veterinary medicine for managing reproductive health issues in livestock.
Introduction to TIGIT as an Immune Checkpoint Molecule

Historical Discovery and Classification of TIGIT

TIGIT (T-cell immunoreceptor with immunoglobulin and ITIM domain), initially identified in 2009 through bioinformatics and genomic analyses, belongs to the PVR (poliovirus receptor)-like protein family of immune receptors [1] [8]. Three independent research groups concurrently characterized it as a novel inhibitory receptor expressed on T cells and NK cells [1] [9]. Structurally, TIGIT consists of:

  • An extracellular immunoglobulin variable (IgV) domain facilitating ligand binding
  • A type 1 transmembrane domain
  • A cytoplasmic tail containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoglobulin tyrosine tail (ITT)-like motif [1] [3] [5]

TIGIT shares 58% amino acid sequence homology between humans and mice, indicating evolutionary conservation [1]. It is classified within the CD28 receptor superfamily alongside co-stimulatory CD226 (DNAM-1) and co-inhibitory CD96, collectively forming a regulatory triad that binds shared ligands CD155 (PVR) and CD112 (PVRL2/nectin-2) [1] [5] [8]. TIGIT exhibits the highest affinity for CD155 (Kd ≈ 1-3 nM), outcompeting CD226 (Kd ≈ 30-100 nM) and CD96 (Kd ≈ 10-50 nM) [1] [5]. This hierarchical binding enables precise immune modulation through ligand competition.

Table 1: TIGIT Classification and Key Features

FeatureDescription
Full NameT-cell immunoreceptor with immunoglobulin and ITIM domain
Alternative NamesVSIG9, Vstm3, WUCAM
Discovery Year2009
Gene LocationChromosome 3q13.31 (Human)
Protein StructureIgV domain → Transmembrane domain → Cytoplasmic ITIM/ITT motifs
Receptor FamilyPVR-like/CD28 superfamily
Cellular ExpressionActivated/memory T cells, Tregs, NK cells, follicular helper T cells

Role in Immune Modulation and Tumor Microenvironment (TME)

TIGIT orchestrates immunosuppression through multifaceted mechanisms in the TME:

  • T-cell Intrinsic Inhibition: Upon binding CD155/CD112 on antigen-presenting cells or tumor cells, TIGIT recruits SHIP1 phosphatase via its ITT motif, dampening TCR/CD28 signaling pathways and reducing IFN-γ, TNF-α, and IL-2 production [1] [7]. Concurrently, it cis-inhibits CD226 dimerization, preventing CD226-mediated co-stimulation [1] [5].

  • Regulatory T cell (Treg) Enhancement: TIGIT is highly expressed on tumor-infiltrating Tregs, where it amplifies their immunosuppressive function by inducing IL-10 and TGF-β secretion while stabilizing FOXP3 expression [1] [3] [5]. TIGIT⁺ Tregs exhibit superior suppression of effector T-cell proliferation compared to TIGIT⁻ counterparts [5].

  • Dendritic Cell Modulation: TIGIT binding to CD155 on dendritic cells triggers an immunosuppressive phenotype characterized by reduced IL-12 secretion and elevated IL-10 production, thereby inhibiting Th1/Tc1 differentiation [1] [9].

  • NK Cell Inhibition: In NK cells, TIGIT engagement impairs cytotoxicity against CD155⁺ tumor cells and dampens IFN-γ release [5] [9]. This is mediated through ITIM-dependent recruitment of SHP1/2 phosphatases [9].

Pan-cancer analyses confirm TIGIT upregulation in 20+ malignancies, including melanoma, lung adenocarcinoma, renal cell carcinoma, and hepatocellular carcinoma [10]. Its expression correlates positively with CD8⁺ T-cell exhaustion signatures (PD-1⁺, TIM-3⁺, LAG-3⁺) and advanced tumor stages [4] [10]. In metastatic melanoma, >70% of tumor-infiltrating CD8⁺ T cells co-express TIGIT and PD-1, driving profound dysfunction [5] [14].

Table 2: Ligand Binding Affinities of TIGIT and Related Receptors

ReceptorFunctionCD155 (PVR) Affinity (Kd)CD112 (PVRL2) Affinity (Kd)
TIGITInhibitory~1-3 nM (Highest)~100-300 nM (Moderate)
CD96Inhibitory~10-50 nMWeak/Undetectable
CD226Activating~30-100 nM~200-500 nM

Comparative Analysis with First-Generation Checkpoints (PD-1, CTLA-4)

TIGIT exhibits distinct biological and functional properties compared to PD-1 and CTLA-4:

  • Expression Patterns:
  • CTLA-4: Primarily upregulated on naïve/effector T cells during initial T-cell activation in lymph nodes [3]
  • PD-1: Induced on chronically activated T cells in peripheral tissues under persistent antigen exposure [3] [7]
  • TIGIT: Expressed later in the cancer-immunity cycle, enriched on tumor-infiltrating exhausted CD8⁺ T cells, Tregs, and NK cells [3] [7]

  • Mechanistic Differences:

  • CTLA-4 competes with CD28 for CD80/CD86 binding, attenuating early T-cell priming [3]
  • PD-1 inhibits TCR signaling through SHP2 recruitment upon PD-L1/PD-L2 engagement, limiting effector functions in peripheral tissues [7]
  • TIGIT suppresses both innate (NK) and adaptive (T-cell) immunity via ligand competition and cis-inhibition of CD226 [1] [5]

  • Therapeutic Synergy:Co-blockade of TIGIT + PD-1 demonstrates synergistic antitumor efficacy in preclinical models. In murine melanoma, dual inhibition enhances CD8⁺ T-cell proliferation and IFN-γ production 2-4 fold over monotherapies [5] [7]. Mechanistically:

  • PD-1 blockade reinvigorates short-term effector function
  • TIGIT blockade preserves stem-like memory (TCF1⁺) precursors and reduces exhaustion [7] [9]

Clinical data from NSCLC (CITYSCAPE trial) show tiragolumab (anti-TIGIT) + atezolizumab (anti-PD-L1) doubles objective response rates (37% vs 21%) and prolongs progression-free survival compared to PD-L1 blockade alone [9]. Unlike CTLA-4, TIGIT blockade causes fewer immune-related adverse events in preclinical models, suggesting a safer profile [1] [8].

Table 3: Comparative Features of Key Immune Checkpoints

FeatureCTLA-4PD-1TIGIT
Primary FunctionPriming phase inhibitionEffector phase inhibitionInnate/adaptive inhibition
Key LigandsCD80/CD86PD-L1/PD-L2CD155/CD112
Dominant SiteLymph nodesPeripheral tissues/TMETumor microenvironment
Co-receptor CompetitionCompetes with CD28NoneCompetes with CD226
Therapeutic Synergy with PD-1ModerateN/AStrong

Properties

CAS Number

896-71-9

Product Name

Tigestol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,16-18,21H,4-13H2,2H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

DHOKBGHAEUVRMO-SLHNCBLASA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.